Product packaging for FT-1101(Cat. No.:)

FT-1101

Cat. No.: B1191758
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fundamental Roles of BET Proteins in Transcriptional Regulation

BET proteins are widely recognized as major regulators of gene transcription. nih.gov Their structure is characterized by two tandem bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. nih.govfrontiersin.org The primary function of the bromodomains is to act as readers of the epigenetic code by recognizing and binding to acetylated lysine (B10760008) residues on both histone and non-histone proteins. nih.govresearchgate.net

This binding event is a critical step in gene activation. By docking onto acetylated chromatin, BET proteins, particularly the well-studied BRD4, serve as scaffolds to recruit essential transcriptional machinery to gene promoters and enhancers. frontiersin.orgnih.gov This includes the recruitment of coactivators and the Positive Transcription Elongation Factor b (P-TEFb) complex. nih.govaacrjournals.org The P-TEFb complex then activates RNA polymerase II, the enzyme responsible for transcribing DNA into RNA, thereby initiating transcriptional elongation. nih.govaacrjournals.org Beyond this, BET proteins are also involved in broader chromatin-related processes, including chromatin remodeling, DNA replication, and DNA damage repair. nih.gov

The BET Protein Family and Their Functions
ProteinGeneral Function in Transcriptional RegulationKey Associated Processes
BRD2Regulates genes involved in cell cycle progression and inflammation. researchgate.netCell Cycle Control, Apoptosis, Inflammation
BRD3Involved in transcriptional regulation; its specific functions are less characterized but it can be functionally redundant with BRD2. wikipedia.orgTranscription, Chromatin Interaction
BRD4The most extensively studied BET protein; acts as a crucial scaffold for transcriptional machinery, recruiting P-TEFb to activate RNA Polymerase II for transcriptional elongation. researchgate.netaacrjournals.orgOncogene Expression (e.g., MYC), Cell Growth, Super-Enhancer Function
BRDTTestis-specific protein essential for chromatin remodeling during spermatogenesis.Spermatogenesis

Epigenetic Dysregulation in Pathological States: A Research Overview

While epigenetic mechanisms are essential for normal development, their dysregulation can initiate and sustain various diseases, most notably cancer. frontiersin.orgnih.gov Pathological states are often characterized by aberrant epigenetic landscapes, where the normal patterns of histone modifications and DNA methylation are altered. frontiersin.org This can lead to the inappropriate activation of oncogenes or the silencing of tumor suppressor genes. researchgate.net

Chronic inflammation is a recognized hallmark of cancer, and a growing body of research highlights the interconnected relationship between inflammation and epigenetics. frontiersin.orgfrontiersin.org Pro-inflammatory signaling pathways can establish feedback circuits with chromatin, leading to widespread changes in the cell's epigenomic profile. frontiersin.orgnih.gov This epigenetic remodeling can, in turn, promote a pro-tumorigenic state. mdpi.com Dysregulation of BET proteins, as key epigenetic readers, is frequently implicated in the transcriptional addiction observed in many cancers, where malignant cells become highly dependent on the expression of specific genes for their survival and proliferation. nih.govaacrjournals.org This dependency makes BET proteins compelling targets for therapeutic intervention.

Strategic Rationale for Pharmacological Targeting of BET Proteins

The central role of BET proteins in regulating the expression of genes critical for cell proliferation, survival, and oncogenesis provides a strong rationale for their pharmacological inhibition. aacrjournals.orgaacrjournals.org Many types of cancer exhibit a dependency on BET proteins, particularly BRD4, to maintain high levels of expression of key oncogenes such as MYC. aacrjournals.orgwikipedia.org

The therapeutic strategy behind BET inhibitors like FT-1101 is to disrupt this fundamental disease mechanism. cancer.govmdpi.com By designing small molecules that can occupy the acetyl-lysine binding pockets of the bromodomains, these inhibitors competitively block the ability of BET proteins to read the epigenetic code. cancer.govwikipedia.org This dissociation of BET proteins from chromatin leads to the suppression of target gene transcription. mdpi.com The resulting downregulation of critical growth-promoting genes can halt the cell cycle and induce apoptosis in cancer cells. cancer.gov

Preclinical research on this compound has demonstrated its potential in this area. In biochemical assays, this compound showed equipotent inhibition of all four BET family members. confex.comresearchgate.net In vitro studies revealed potent anti-proliferative activity across a wide range of human hematologic cancer cell lines. confex.comresearchgate.net For instance, in the MV-4-11 acute myeloid leukemia cell line, the activity of this compound was correlated with the downregulation of MYC gene and protein expression. confex.com This targeted approach, aimed at the epigenetic vulnerabilities of cancer cells, represents a promising avenue for the development of new anticancer therapies. aacrjournals.org

Preclinical Activity of this compound in Hematologic Malignancy Cell Lines
Cell LineCancer TypeThis compound IC₅₀ Value
MV-4-11Acute Myeloid Leukemia40 nM confex.com
Broad Panel (123 lines)Leukemia, Lymphoma, Multiple Myeloma66 cell lines had IC₅₀ values < 500 nM confex.comresearchgate.net

Properties

Molecular Formula

C23H29N3O6S2

SMILES

Unknown

Appearance

Solid powder

Synonyms

FT-1101;  FT 1101;  FT1101.; Unknown

Origin of Product

United States

Discovery and Structural Design Principles of the Chemical Compound Ft 1101

De Novo Drug Design Approaches in BET Inhibitor Development

The discovery of FT-1101 was underpinned by a drug discovery engine that strategically integrates transformative biology and chemistry. technologynetworks.com A key aspect of this was the application of principles that align with de novo drug design, aiming to create novel molecular scaffolds with desired pharmacological properties, rather than modifying existing chemical series. This is evidenced by the fact that this compound is structurally unrelated to the well-established (+)-JQ1 class of BET inhibitors. confex.comresearchgate.net

FORMA Therapeutics' approach involved accessing new chemical spaces through a combination of proprietary computational methods and an integrated chemistry platform that incorporates Diversity Orientated Synthesis (DOS). technologynetworks.comtechnologynetworks.com DOS is a powerful strategy that enables the creation of a wide array of structurally diverse and complex small molecules, mimicking the structural variety found in natural products. technologynetworks.com This methodology is particularly well-suited for challenging targets and facilitates the rapid optimization of lead candidates. By employing DOS, the researchers were able to move beyond the chemical scaffolds of existing BET inhibitors and explore novel molecular architectures, a hallmark of de novo design.

The versatile cell-based screening platform at FORMA also played a crucial role, allowing for the screening of these diverse compounds against discrete targets within a cellular context. technologynetworks.com This integrated approach, from the generation of diverse chemical entities to their biological evaluation, was instrumental in the identification of the unique chemical scaffold of this compound.

Structural Diversification of this compound Relative to Established BET Inhibitor Classes

A primary goal in the development of this compound was to create a molecule that was structurally distinct from the prevailing classes of BET inhibitors, most notably the thieno-triazolo-1,4-diazepine scaffold of (+)-JQ1. confex.comresearchgate.netnih.gov This structural diversification was a deliberate strategy to potentially overcome limitations of earlier inhibitors and to secure novel intellectual property.

The design of this compound as a small molecule acetyl lysine (B10760008) mimetic was a central theme in its development. confex.comresearchgate.net BET proteins recognize and bind to acetylated lysine residues on histone tails, a key interaction in the epigenetic regulation of gene expression. confex.com By designing molecules that mimic this acetylated lysine motif, it is possible to competitively inhibit the binding of BET proteins to chromatin. The exploration of novel small molecule acetyl lysine mimetics, guided by structural insights, allowed the discovery of the unique chemical architecture of this compound.

The success of this strategy is demonstrated by this compound's potent pan-BET inhibitory activity. In biochemical binding assays, this compound displayed equipotent inhibition of the binding of both bromodomains in all four BET family members (BRD2, BRD3, BRD4, and BRDT) to a known bromodomain ligand, with a dissociation constant (Kd) of ≤ 20 nM. confex.comresearchgate.net This potent and broad activity against all BET family members underscores the effectiveness of the structural diversification strategy in identifying a novel and highly effective BET inhibitor.

Computational and Rational Design Methodologies Guiding this compound Synthesis

The synthesis of this compound was heavily guided by a protein structure-guided drug design (SGDD) approach. confex.comresearchgate.net This rational design methodology leverages detailed three-dimensional structural information of the target protein to design and optimize inhibitors. FORMA Therapeutics utilized its proprietary computational and structural biology platforms to inform the design of this compound. technologynetworks.comtechnologynetworks.com

The SGDD process for this compound likely involved several key computational techniques:

Molecular Modeling and Visualization: Utilizing the crystal structures of BET bromodomains to visualize the acetyl-lysine binding pocket and identify key amino acid residues for inhibitor interaction.

In Silico Screening: Computationally screening libraries of virtual compounds, including those generated through Diversity Orientated Synthesis, to identify molecules with the potential to bind to the BET bromodomains with high affinity.

Structure-Based Optimization: Once initial hits were identified, computational modeling would have been used to guide the chemical synthesis of analogs with improved potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is a cornerstone of rational drug design.

The collaboration with structural biology experts, such as the partnership with Emerald BioStructures for X-ray crystallography, would have provided high-resolution co-crystal structures of inhibitor candidates bound to the BET bromodomains. drugdiscoverynews.com This structural information is invaluable for understanding the precise binding mode of the inhibitors and for making informed decisions on further chemical modifications to enhance their properties.

The culmination of these computational and rational design efforts was the creation of this compound, a molecule with a promising preclinical profile. In vitro, this compound demonstrated potent anti-proliferative activity across a broad panel of human leukemia, lymphoma, and multiple myeloma cell lines. confex.com For example, in the MV-4-11 acute myeloid leukemia cell line, this compound exhibited an IC₅₀ of 40 nM, which correlated with the down-regulation of the MYC oncogene. confex.com Furthermore, in vivo studies in xenograft models showed significant anti-tumor activity, including tumor regressions, with superior efficacy observed relative to BET inhibitors of the (+)-JQ1 class. confex.com

Research Findings on this compound

Below are interactive data tables summarizing the key preclinical findings for the chemical compound this compound.

Table 1: Biochemical and In Vitro Activity of this compound

ParameterValueCell Line/AssayReference
BET Inhibition (Kd) ≤ 20 nMBiochemical Binding Assay confex.comresearchgate.net
Anti-proliferative Activity (IC₅₀) 40 nMMV-4-11 (Acute Myeloid Leukemia) confex.com
Anti-proliferative Activity IC₅₀ values < 500 nM in 66 out of 123 cell linesPanel of human leukemia, lymphoma, and multiple myeloma cell lines confex.com

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing ScheduleOutcomeKey FindingsReference
MV-4-11 Xenograft Once daily to once weeklySignificant tumor growth inhibition, including tumor regressionsSuperior efficacy compared to (+)-JQ1 class inhibitors confex.com
THP-1 AML Xenograft Not specifiedSignificant anti-tumor activitySimilar activity to that observed in the MV-4-11 model confex.com

Molecular and Biochemical Mechanisms of Action of the Chemical Compound Ft 1101

Comprehensive Pan-BET Bromodomain Inhibitory Profile of FT-1101

This compound exhibits a broad inhibitory profile across the BET family of proteins, demonstrating its capacity to interfere with fundamental epigenetic regulatory processes. probechem.comfrontiersin.orgmedkoo.com

Differential Binding Affinities and Selectivity for BRD2, BRD3, BRD4, and BRDT

In biochemical binding assays, this compound has shown equipotent inhibition of binding for both bromodomains (BD1 and BD2) in all four BET family members: BRD2, BRD3, BRD4, and BRDT. Its binding affinity is characterized by dissociation constant (Kd) values of less than or equal to 20 nM. probechem.comfrontiersin.orgnih.gov This equipotent inhibition across the BET family highlights this compound's pan-BET inhibitory nature. probechem.commedkoo.com

Table 1: this compound Binding Affinities to BET Bromodomains

BET ProteinBromodomainDissociation Constant (Kd)
BRD2BD1 & BD2≤ 20 nM
BRD3BD1 & BD2≤ 20 nM
BRD4BD1 & BD2≤ 20 nM
BRDTBD1 & BD2≤ 20 nM

Competitive Antagonism of Acetylated Lysine (B10760008) Recognition Motifs

The mechanism of action of this compound involves competitive antagonism. It binds to the acetylated lysine recognition motifs located within the bromodomain sites of BET proteins. probechem.commedkoo.com By occupying these sites, this compound effectively prevents the interaction between BET proteins and acetylated histones. probechem.commedkoo.com This disruption is critical because BET proteins normally recognize acetylation marks on histone tails, which is decisive for recruiting other chromatin factors and transcriptional machinery, thereby regulating gene transcription. nih.govnih.gov

Elucidation of this compound's Impact on Chromatin Architecture and Gene Expression Landscapes

The binding of BET proteins to acetylated lysine residues on histone tails is fundamental to their role in regulating chromatin structure and gene expression. frontiersin.orgnih.govmedkoo.comnih.gov By inhibiting this interaction, this compound consequently disrupts chromatin remodeling and alters gene expression. probechem.commedkoo.com

Modulation of BRD4 Localization at Super-Enhancer Elements

BRD4, a key member of the BET family, plays a significant role in positively regulating the expression of oncogenes, such as MYC, and other critical cancer-associated genes. frontiersin.orgnih.govmedkoo.com This regulation is largely mediated through the localization of BRD4 to super-enhancer regulatory elements. frontiersin.orgnih.govmedkoo.com Super-enhancers are clusters of enhancers densely packed with BRD4, acetylated histones, transcription factors, and other coactivators, facilitating strong and rapid gene activation. This compound's inhibitory action disrupts the interaction between BRD4 and the acetylated lysine residues at these super-enhancer complexes, thereby suppressing the activation of oncogenes. Genome-wide mapping of BRD4 super-enhancer binding sites in MV-4-11 cells by ChIP-sequencing identified that this compound treatment leads to changes in these sites. frontiersin.orgnih.gov

Genome-Wide Transcriptional Reprogramming by this compound

The disruption of BET protein-chromatin interactions by this compound leads to a genome-wide transcriptional reprogramming. frontiersin.orgnih.gov This reprogramming is characterized by the down-regulation of the expression of certain growth-promoting genes. probechem.commedkoo.com Specifically, this compound has been shown to down-regulate MYC gene and protein expression. frontiersin.orgnih.govmedkoo.com In the MV-4-11 acute myeloid leukemia cell line, the anti-proliferative activity of this compound correlated with a significant decrease in MYC gene expression. frontiersin.orgnih.gov This effect on MYC expression was sustained for at least 12 hours in in vivo xenograft models. frontiersin.orgnih.gov

Downstream Effects on Oncogenic Signaling Networks and Cellular Homeostasis

The inhibition of BET proteins by this compound has profound downstream effects on various oncogenic signaling networks and cellular homeostasis, primarily leading to anti-proliferative activity. frontiersin.orgnih.gov

This compound has demonstrated potent anti-proliferative activity across a broad panel of human leukemia, lymphoma, and multiple myeloma cell lines. probechem.comfrontiersin.orgnih.gov For instance, in a panel of 123 cell lines, 66 exhibited IC50 values below 500 nM. frontiersin.orgnih.gov Notably, in the MV-4-11 acute myeloid leukemia cell line, this compound showed an anti-proliferative IC50 of 40 nM. frontiersin.orgnih.gov This anti-proliferative effect is at least partly attributed to the suppression of MYC expression. frontiersin.orgnih.gov

Table 2: this compound Anti-proliferative Activity in MV-4-11 Cells

Cell LineIC50 (nM)
MV-4-1140

In in vivo studies using the MV-4-11 xenograft model, oral treatment with this compound resulted in significant tumor growth inhibition, including tumor regressions. frontiersin.orgnih.gov Similar activity was also observed in the THP-1 AML xenograft model. frontiersin.orgnih.gov The efficacy of this compound in the MV-4-11 model was superior to that observed with BET inhibitors of the (+)-JQ1 class. frontiersin.orgnih.gov The compound's ability to cross the blood-brain barrier in mice, achieving pharmacologically relevant free drug concentrations in the brain, further underscores its potential impact on systemic oncogenic signaling. frontiersin.org

Preclinical Pharmacological Characterization and Efficacy Studies of the Chemical Compound Ft 1101

In Vitro Characterization of Anti-Proliferative Activity

The anti-proliferative effects of FT-1101 were extensively evaluated across a diverse range of cancer cell lines, with a particular focus on hematologic malignancies.

Cytostatic and Cytotoxic Effects Across Diverse Cellular Models (e.g., Leukemia, Lymphoma, Myeloma Cell Lines)

This compound demonstrated potent anti-proliferative activity when tested against a broad panel of human leukemia, lymphoma, and multiple myeloma cell lines ontosight.aiwikipedia.orgctdbase.orgnih.gov. This indicates that the compound can inhibit the growth and proliferation of cancer cells derived from these diverse hematologic origins.

Quantitative Assessment of Inhibitory Potency (IC50 Values)

Quantitative assessment of the inhibitory potency of this compound was performed using IC50 values, which represent the concentration of the compound required to inhibit cell proliferation by 50%. Across a panel of 123 human leukemia, lymphoma, and multiple myeloma cell lines, 66 were found to have IC50 values less than 500 nM ontosight.aiwikipedia.orgnih.gov. For the MV-4-11 acute myeloid leukemia cell line, this compound exhibited an IC50 value of 40 nM ontosight.aiwikipedia.org. The anti-proliferative activity in MV-4-11 cells correlated with the down-regulation of MYC gene and protein expression, suggesting that MYC suppression contributes, at least in part, to this compound's effects ontosight.aiwikipedia.org.

Table 1: Summary of In Vitro Anti-Proliferative Potency (IC50)

Cell Line TypeNumber of Cell Lines TestedNumber of Cell Lines with IC50 < 500 nMRepresentative IC50 (MV-4-11 AML)
Leukemia, Lymphoma, Myeloma12366-
MV-4-11 Acute Myeloid Leukemia--40 nM

Biochemical Binding Assay Determination of Dissociation Constants (Kd)

Biochemical binding assays were employed to determine the dissociation constants (Kd) of this compound for its target proteins. This compound was shown to be a BET bromodomain inhibitor of all four BET family members: BRD2, BRD3, BRD4, and BRDT citeab.comctdbase.org. In these assays, this compound displayed equipotent inhibition of binding for both bromodomains in all four BET family members to a known bromodomain ligand, with Kd values ≤ 20 nM ontosight.aiwikipedia.orgctdbase.orgnih.gov. This compound also demonstrated activity towards several non-BET bromodomain proteins, including CECR2 and BRD9 citeab.comctdbase.org. The low Kd values indicate a high binding affinity of this compound for its intended BET targets.

Table 2: Biochemical Binding Affinity (Kd) for BET Family Proteins

Target Protein FamilyTarget ProteinsKd (Biochemical Binding Assays)
BET BromodomainsBRD2, BRD3, BRD4, BRDT≤ 20 nM (equipotent inhibition)
Non-BET BromodomainsCECR2, BRD9 (select)Activity observed

In Vivo Efficacy Evaluations in Non-Human Animal Models

The efficacy of this compound was further investigated in non-human animal models to assess its potential for inhibiting tumor growth and inducing regression in a living system.

Assessment of Tumor Growth Inhibition and Regression in Xenograft Models

In xenograft models, which involve implanting human cancer cells into immunocompromised mice, oral treatment with this compound resulted in significant tumor growth inhibition ontosight.aiwikipedia.orgnih.gov. In the MV-4-11 xenograft model, treatment with this compound at its maximum tolerated dose led to significant tumor growth inhibition, including instances of tumor regressions, across various dosing schedules ranging from once daily to once weekly ontosight.aiwikipedia.org. Similar anti-tumor activity was also observed in the THP-1 AML xenograft model ontosight.aiwikipedia.org. Notably, this compound demonstrated superior efficacy in the MV-4-11 model when compared to BET inhibitors of the (+)-JQ1 class ontosight.aiwikipedia.orgnih.gov. The in vivo efficacy of this compound was associated with prolonged drug exposure and a sustained decrease (>75%) in MYC gene expression in tumors for at least 12 hours ontosight.ai.

Efficacy Profiling in Syngeneic Murine Models

Efficacy evaluations were also conducted in syngeneic murine models, which utilize immunocompetent mice and mouse-derived tumor cell lines uou.ac.in. These models are valuable for assessing the interplay between the therapeutic agent, the tumor, and the host immune system uou.ac.in. In relative comparisons with JQ1, this compound has demonstrated higher tumor growth inhibition (TGI) in syngeneic models ontosight.aiciteab.comctdbase.org. This suggests that this compound's efficacy may also involve favorable interactions within an intact immune microenvironment.

Table 3: Summary of In Vivo Efficacy

Model TypeKey FindingsComparison to JQ1
Xenograft (MV-4-11)Significant tumor growth inhibition, including regressions.Superior efficacy observed. ontosight.aiwikipedia.orgnih.gov
Xenograft (THP-1)Similar anti-tumor activity observed.-
Syngeneic MurineHigher tumor growth inhibition (TGI) demonstrated in relative comparison. ontosight.aiciteab.comctdbase.orgHigher TGI observed in relative comparison. ontosight.aiciteab.comctdbase.org

Comparative Analysis of Efficacy Against Benchmark BET Inhibitors (e.g., JQ1)

Preclinical studies have evaluated the efficacy of this compound in comparison to benchmark BET inhibitors, such as JQ1. In in vivo studies using the MV-4-11 xenograft model, this compound demonstrated superior efficacy relative to BET inhibitors of the (+)-JQ1 class. nih.govwikipedia.org Oral treatment with this compound at its maximum tolerated dose resulted in significant tumor growth inhibition, including tumor regressions, across various dosing schedules. nih.gov In vitro studies also indicated that this compound exhibited higher inhibition of proliferation in various human leukemia cell lines when compared to JQ1. wikipedia.org These findings suggest that this compound possesses a more favorable preclinical efficacy profile in certain hematologic models compared to JQ1.

Molecular Pharmacodynamic Biomarker Assessment in Preclinical Systems

Assessment of molecular pharmacodynamic biomarkers in preclinical systems is crucial for understanding the mechanism of action and the biological effects of this compound.

Analysis of Gene Expression Changes (e.g., MYC, HEXIM1, CCR1 mRNA) as Pharmacodynamic Indicators

Treatment with this compound has been shown to induce significant changes in the expression of key genes regulated by BET proteins. In tumor models, this compound treatment was associated with a substantial decrease in MYC gene expression. nih.gov This downregulation of MYC, a critical oncogene, is a known effect of BET inhibition and correlates with anti-proliferative activity. nih.govnih.gov

Pharmacodynamic analyses have also assessed the modulation of other BET inhibitor target genes. Preliminary analysis indicated that this compound treatment resulted in the modulation of CCR1 and HEXIM1 mRNA expression. wikipedia.org Specifically, a decrease in CCR1 mRNA expression and an increase in HEXIM1 mRNA expression were observed, correlating with this compound concentrations. wikipedia.org These gene expression changes serve as pharmacodynamic indicators of target engagement and the biological activity of this compound in preclinical systems.

Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for BRD4 Occupancy Profiling

Chromatin Immunoprecipitation-Sequencing (ChIP-seq) has been employed to investigate the genome-wide occupancy of BRD4 and the impact of this compound treatment on BRD4 binding to chromatin. Genome-wide mapping of BRD4 super-enhancer binding sites in MV-4-11 cells by ChIP-sequencing has been performed. nih.gov These studies are instrumental in identifying potential pharmacodynamic biomarkers beyond the MYC signaling network. nih.gov BET inhibitors like this compound are understood to displace BRD4 from chromatin, particularly at super-enhancers, leading to the downregulation of associated oncogenes. While specific detailed ChIP-seq data for this compound were not extensively detailed in the search results, the application of this technique confirms its use in profiling BRD4 occupancy to understand the molecular effects of this compound. nih.gov

Preclinical Absorption and Distribution Studies

Preclinical studies also include the assessment of the absorption and distribution properties of this compound.

Advanced Research Avenues and Future Perspectives for the Chemical Compound Ft 1101

Mechanisms of Intrinsic and Acquired Resistance to FT-1101 and BET Inhibition

Mechanisms of resistance to BET inhibitors, including this compound, are an important area of ongoing investigation. nih.gov Resistance does not appear to primarily stem from somatic mutations or copy-number changes in BET bromodomain genes. aacrjournals.org Instead, acquired resistance is often associated with non-genetic mechanisms involving global alterations in gene expression that compensate for BET inhibition. nih.gov

Adaptive Pathway Activation (e.g., WNT/β-catenin, Hedgehog Signaling)

Several studies have indicated that activation of alternative signaling pathways can contribute to acquired resistance to BET inhibition. In MLL-fusion AML, for example, a compensatory change in gene expression linked to the activation of the WNT signaling pathway has been observed. nih.gov Increased WNT signaling with β-catenin-mediated MYC expression has been noted as a mechanism of resistance in AML. aacrjournals.orgmdpi.com Similarly, activation of the Hedgehog pathway, with GLI2-mediated MYC expression, has been implicated in resistance in pancreatic cancer. aacrjournals.org The Wnt/β-catenin pathway is known to promote cell growth, morphogenesis, and stem cell maintenance, and its dysregulation has been reported in various cancers, contributing to drug resistance. biorxiv.orgmdpi.com The Hedgehog pathway is also important in embryonic development and tumorigenesis, and cross-talk between Wnt and Hedgehog pathways has been observed, potentially contributing to resistance. mdpi.comnih.gov Activation of these pathways can provide alternate drivers for MYC transcription, compensating for the downregulation induced by BET inhibitors. hematologyandoncology.net

Role of BRD4 Post-Translational Modifications (e.g., Phosphorylation) in Modulating Sensitivity

A summary of some key resistance mechanisms involving adaptive pathway activation and BRD4 modifications is presented in the table below:

MechanismPathway InvolvedKey Mediator(s)Impact on Sensitivity to BETiReferences
Adaptive Pathway ActivationWNT/β-cateninβ-catenin, MYCReduced sensitivity nih.govaacrjournals.orgmdpi.comhematologyandoncology.net
HedgehogGLI2, MYCReduced sensitivity aacrjournals.org
BRD4 Post-Translational ModificationPhosphorylation (e.g., Y97/98)CK2, STAT3 (indirect)Reduced binding to BETi, Resistance researchgate.netnih.govresearchgate.net

Rational Combinatorial Strategies Involving this compound

Given the emergence of resistance and the modest single-agent activity observed in some clinical settings, rational combination strategies involving this compound are being actively explored to enhance efficacy and potentially overcome resistance. researchgate.netsemanticscholar.orgnih.gov

Preclinical Studies Exploring Synergy with Other Targeted Therapies (e.g., DNA Repair Inhibitors, Kinase Inhibitors)

Preclinical studies have investigated the synergistic potential of combining BET inhibitors like this compound with various other targeted therapies. For instance, this compound has been shown to enhance the therapeutic efficacy of venetoclax (B612062), a BCL2 inhibitor, in AML models, including those resistant to venetoclax monotherapy. researchgate.net This combination significantly increased apoptosis and reduced cell viability, suggesting a synergistic effect capable of overcoming drug resistance. researchgate.net

Combinations of BET inhibitors with DNA repair inhibitors have also shown promise. Inhibitors targeting components of the DNA damage response (DDR) pathway, such as PARP, ATM, ATR, CHK1, WEE1, and DNA-PK, are being investigated in combination with other agents. nih.gov Preclinical studies suggest that combining BET inhibitors with DNA repair inhibitors could lead to synergistic anti-tumor effects, particularly in cancers with existing DNA repair defects or where BET inhibition induces replication stress. nih.govbiorxiv.org For example, combining BET inhibitors with inhibitors of ATR, CHK1, or WEE1, kinases involved in the DNA damage response and cell cycle checkpoints, has shown synergistic cytotoxicity in preclinical models. biorxiv.orgbiorxiv.orgbiomolther.org

Combinations with other kinase inhibitors are also being explored. Studies have demonstrated synergistic anti-tumor effects when combining BET inhibitors with inhibitors of FLT3, a tyrosine kinase frequently mutated in AML. nih.gov Targeting key super enhancer regulators like BET and CDK7 simultaneously has also shown strong synergistic lethality to leukemia cells by abolishing MYC expression. nih.gov Additionally, combining BET inhibitors with PI3K inhibitors has demonstrated decreased expression of downstream PI3K signaling genes, leading to reduced cell proliferation in breast cancer studies. mdpi.com

Examples of preclinical combination strategies involving BET inhibitors (including studies that may inform this compound combinations) are summarized below:

Combination Partner ClassSpecific Target ExamplesObserved Effect(s)Relevant Cancer ModelsReferences
BCL2 InhibitorVenetoclaxIncreased apoptosis, reduced cell viability, overcome resistanceAML researchgate.net
DNA Repair InhibitorsPARP, ATR, CHK1, WEE1, DNA-PKSynergistic cytotoxicity, increased DNA damage accumulation, overcome resistanceVarious cancers nih.govnih.govbiorxiv.orgbiorxiv.orgbiomolther.org
Kinase InhibitorsFLT3, CDK7, PI3KSynergistic anti-tumor effects, reduced proliferation, abolished MYC expressionAML, Leukemia, Breast Cancer nih.govmdpi.com
MDM2 InhibitorMDM2Increased cancer cell deathAML nih.gov

Investigation of Mechanistic Basis for Combinatorial Efficacy

Investigating the mechanistic basis for the observed synergy in combinatorial strategies is crucial for optimizing treatment regimens. The synergistic effects of BET inhibitors with other agents often arise from targeting complementary or convergent pathways essential for cancer cell survival and proliferation. For instance, the synergy observed with venetoclax and this compound in AML models likely stems from simultaneously inhibiting BET-mediated transcription of pro-survival genes (like MYC) and directly inhibiting the anti-apoptotic protein BCL2. researchgate.nethematologyandoncology.net

Combining BET inhibitors with DNA repair inhibitors can exploit vulnerabilities in cancer cells' ability to handle DNA damage. BET inhibition can induce replication stress, making cancer cells more reliant on specific DNA repair pathways. biorxiv.org Inhibiting these pathways concurrently with BET inhibition can overwhelm the repair capacity, leading to increased DNA damage accumulation and cell death. biorxiv.orgbiomolther.orgfrontiersin.org The mechanistic basis for synergy with ATR, CHK1, and WEE1 inhibitors, for example, is linked to impairing homologous recombination repair (HRR) in cells that are otherwise HRR proficient, rendering them functionally homologous recombination deficient and sensitive to the combination. biorxiv.org

Combinations with other kinase inhibitors often target parallel or downstream signaling cascades that contribute to tumor growth or resistance. For example, simultaneously targeting BET and FLT3 addresses key drivers in FLT3-mutated AML. nih.gov The synergy with CDK7 inhibitors relates to their combined impact on super-enhancer-driven transcription, particularly of MYC. nih.gov Understanding these intricate pathway interactions provides a rationale for selecting specific combinations and predicting potential responders. biorxiv.orgbiorxiv.org

Implications of this compound Research for the Development of Next-Generation Epigenetic Modulators

The research on this compound and other BET inhibitors has significant implications for the development of next-generation epigenetic modulators. This compound, being a structurally distinct pan-BET inhibitor, has contributed to the understanding of the therapeutic potential and limitations of targeting BET proteins. researchgate.net The challenges encountered with resistance highlight the need for novel strategies, including the development of more selective BET inhibitors or agents targeting alternative epigenetic mechanisms.

Research into resistance mechanisms, such as adaptive pathway activation and BRD4 modifications, provides valuable insights for designing next-generation inhibitors that can overcome these challenges. nih.govaacrjournals.orgnih.gov For example, understanding the role of BRD4 phosphorylation in resistance could lead to the development of inhibitors that are less affected by this modification or agents that target the kinases responsible for it. nih.govresearchgate.net

Furthermore, the success observed in preclinical combinatorial studies underscores the importance of multi-target approaches in epigenetic therapy. semanticscholar.orgnih.govnih.gov Future epigenetic modulators may be developed with inherent multi-targeting capabilities or specifically designed to be used in combination with other agents to achieve synergistic effects and prevent or overcome resistance. The focus is shifting towards a more nuanced understanding of the epigenetic landscape in different cancers and developing mechanism-based epigenetic drugs that exploit specific vulnerabilities. nih.govfrontiersin.orgmdpi.com This includes exploring inhibitors of other epigenetic readers, writers, and erasers, as well as protein-protein interactions involved in oncogenic complexes. nih.gov The research on this compound contributes to this broader effort to develop more effective and personalized epigenetic therapies.

Methodological Innovations Driven by this compound Research

The investigation of this compound as a BET inhibitor has spurred methodological advancements, particularly in the strategies employed for identifying, characterizing, and evaluating epigenetic drug candidates. The focus on BET proteins, which are key epigenetic readers, has necessitated the application and refinement of techniques capable of probing protein-chromatin interactions and the downstream effects on gene expression. The research surrounding this compound exemplifies an integrated approach, combining structural insights with broad molecular profiling to understand the impact of targeting epigenetic regulators.

Contributions to Structural Biology and Protein-Ligand Interaction Studies

The discovery and development of this compound were significantly influenced by a protein structure-guided drug design approach. This methodology, crucial in modern drug discovery, involves utilizing the three-dimensional structure of target proteins to design small molecules that can bind with high affinity and specificity. This compound, being structurally distinct from other clinical-stage BET inhibitors like those in the (+)-JQ1 class, highlights the power of this approach in generating novel chemical entities targeting the same protein family but with potentially different binding modes or profiles. nih.govmedigraphic.combiorxiv.org

Studies characterizing this compound have involved assessing its binding affinity and inhibitory potency against the individual bromodomains (BD1 and BD2) of all four BET family members: BRD2, BRD3, BRD4, and BRDT. nih.govmedigraphic.com Demonstrating equipotent inhibition across these targets at low nanomolar concentrations (Kd ≤ 20 nM) requires robust biochemical binding assays and likely involves techniques used in protein-ligand interaction studies to quantify these interactions. While specific high-resolution structural data of this compound bound to BET bromodomains (such as from X-ray crystallography or NMR) were not detailed in the provided information, the successful application of a structure-guided design principle underscores its contribution to the methodological landscape of developing inhibitors for epigenetic targets. This approach provides a framework for designing compounds that can effectively compete with acetylated histones for binding to the bromodomains, thereby disrupting aberrant protein-chromatin interactions central to various diseases, including cancer. researchgate.netbiospace.com

Advancements in Omics and Systems Biology Approaches for Epigenetic Drug Discovery

Research into this compound has leveraged and contributed to advancements in omics and systems biology approaches within the field of epigenetic drug discovery. Understanding the impact of BET inhibition extends beyond simply measuring binding affinity; it requires a comprehensive analysis of the downstream molecular and cellular effects.

Preclinical studies evaluating this compound have extensively utilized omics techniques, particularly in assessing its anti-proliferative activity and mechanism of action in various cancer cell lines. Gene expression analysis, often performed using techniques like RNA sequencing, has been critical in demonstrating that this compound treatment leads to the downregulation of key oncogenes, such as MYC, which are known to be regulated by BET proteins. nih.govmedigraphic.com This provides molecular evidence supporting the intended epigenetic mechanism of action.

Furthermore, genome-wide mapping techniques, such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), have been applied in this compound research. Specifically, ChIP-seq has been used to map the binding sites of BRD4, a key BET protein targeted by this compound, across the genome. medigraphic.com By comparing BRD4 binding profiles with and without this compound treatment, researchers can gain insights into how the inhibitor displaces BRD4 from chromatin, particularly at super-enhancers that drive the expression of cancer-associated genes. medigraphic.com This application of ChIP-seq helps to elucidate the genome-wide effects of this compound and identify potential pharmacodynamic biomarkers that can be used to monitor treatment response. medigraphic.com

Q & A

Q. What is the molecular mechanism of FT-1101 as a BET inhibitor, and how does it disrupt transcriptional regulation?

this compound binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins (BRD2, BRD3, BRD4, BRDT), preventing their interaction with acetylated histones. This disrupts chromatin remodeling and suppresses the transcription of growth-promoting genes like MYC. Researchers should validate BET protein displacement using chromatin immunoprecipitation (ChIP) assays and monitor downstream transcriptional changes via RNA-seq or qPCR .

Q. How do BET proteins contribute to oncogenesis, and why are they targeted by this compound?

BET proteins act as epigenetic readers, regulating transcription by recruiting transcriptional machinery to super-enhancer regions. In hematologic malignancies, BRD4 drives MYC expression, a key oncogene. This compound’s pan-BET inhibition disrupts this process, making it critical to assess BET isoform-specific contributions using siRNA knockdowns or isoform-selective inhibitors in parallel studies .

Q. What preclinical evidence supports this compound’s anti-proliferative efficacy?

In vitro, this compound showed IC50 values <500 nM in 66/123 hematologic cancer cell lines, including MV-4-11 AML cells (IC50 = 40 nM). Researchers should replicate these assays using standardized cell viability protocols (e.g., CellTiter-Glo) and correlate results with MYC suppression via Western blotting .

Advanced Research Questions

Q. How can researchers optimize this compound dosing schedules in vivo to balance efficacy and toxicity?

In MV-4-11 xenografts, this compound achieved tumor regression with once-weekly dosing, linked to sustained MYC suppression (>12 hours post-dose). Advanced studies should compare pharmacokinetic/pharmacodynamic (PK/PD) profiles across dosing regimens (e.g., QD vs. QW) and monitor toxicity markers like weight loss and hematologic parameters .

Q. What explains the discrepancy between this compound’s preclinical potency and limited clinical responses in trials?

Phase I trials (NCT02543879) reported only 1 complete remission in 30 evaluable patients with R/R AML/MDS. Possible factors include tumor heterogeneity, compensatory signaling pathways, and suboptimal target engagement. Researchers should integrate single-cell RNA-seq to identify resistant subpopulations and explore combination therapies (e.g., with azacitidine) .

Q. Which non-MYC biomarkers can predict this compound sensitivity in lymphoid malignancies?

ChIP-seq in MV-4-11 cells revealed this compound’s impact on BRD4 super-enhancers regulating IL-8 and CCR1. Advanced workflows should include genome-wide histone acetylation profiling (e.g., ATAC-seq) and validate candidate biomarkers in patient-derived xenograft (PDX) models .

Q. How should researchers address contradictions in this compound’s anti-proliferative data across cell lines?

For cell lines with IC50 >500 nM, investigate alternative dependencies (e.g., RAS/RAF mutations) using CRISPR screens. Dose-response curves should be paired with functional assays (e.g., apoptosis/cell cycle analysis) to distinguish cytostatic vs. cytotoxic effects .

Methodological Guidance

Q. What experimental controls are essential for validating BET inhibition in this compound studies?

  • Positive controls : Use established BET inhibitors (e.g., JQ1) to benchmark transcriptional suppression of MYC.
  • Negative controls : Include BET-independent cell lines (e.g., solid tumors with low BRD4 expression).
  • Off-target checks : Assess selectivity via kinase profiling panels .

Q. How can researchers ensure reproducibility in this compound’s in vivo studies?

  • Standardize tumor implantation protocols (e.g., cell number, site).
  • Report drug formulation details (e.g., DMSO/PEG300/Tween 80 ratios for solubility) and storage conditions (-80°C for long-term stability) .

Q. What statistical approaches are recommended for analyzing this compound clinical trial data?

Use time-to-event analyses (Kaplan-Meier curves) for progression-free survival and employ multivariate models to adjust for covariates like prior therapies. For pharmacodynamic data, apply longitudinal mixed-effects models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.